molecular formula C6H10BN3O3 B2832639 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid CAS No. 2226087-09-6

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid

Cat. No.: B2832639
CAS No.: 2226087-09-6
M. Wt: 182.97
InChI Key: NSOJWRUCXXCYMN-UHFFFAOYSA-N
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Description

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a boronic acid-functionalized pyrimidine derivative with a 2-(2-hydroxyethylamino) substituent at position 2 and a boronic acid (-B(OH)₂) group at position 3. This compound is structurally significant due to its dual functionality: the boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, while the hydroxyethylamino group provides hydrogen-bonding capacity and solubility in polar solvents. While its pinacol ester derivative (CAS 1218789-34-4) is commercially available , the free boronic acid is typically generated in situ for synthetic applications.

Properties

IUPAC Name

[2-(2-hydroxyethylamino)pyrimidin-5-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BN3O3/c11-2-1-8-6-9-3-5(4-10-6)7(12)13/h3-4,11-13H,1-2H2,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOJWRUCXXCYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)NCCO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid typically involves the reaction of 2-aminopyrimidine with boronic acid derivatives. One common method includes the reaction of 2-aminopyrimidine with sulfuric acid to form 2-amino-5-sulfopyrimidine, which is then oxidized using ammonium nitrate in the presence of nitric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Radical Initiators: Used in protodeboronation reactions.

Major Products

    Aryl and Alkyl Derivatives: Formed through Suzuki–Miyaura and Chan-Lam coupling reactions.

    Hydroxy Derivatives: Formed through protodeboronation reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Boronic acids, including 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, have been explored for their anticancer properties. They can act as proteasome inhibitors, similar to bortezomib, which is used in treating multiple myeloma. The introduction of boronic acid groups into bioactive molecules has been shown to enhance their selectivity and pharmacokinetic properties, making them promising candidates for drug development .

Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, boronic acids can inhibit serine proteases and other enzymes critical for tumor growth and metastasis. The structural modifications of boronic acids have been linked to improved binding affinities and increased efficacy against target enzymes .

Antiviral Properties
Recent research indicates that boronic acids may also exhibit antiviral activities. They have been investigated as potential inhibitors of viral proteases, which are essential for the replication of various viruses, including HIV .

Case Studies

Case Study 1: Proteasome Inhibition
In a study examining the structure-activity relationship of boronic acid derivatives, this compound was synthesized and evaluated for its proteasome inhibitory activity. The results demonstrated that this compound effectively inhibited the proteasome in vitro, leading to apoptosis in cancer cell lines .

Case Study 2: Antiviral Activity Against HIV
Another study focused on the antiviral potential of boronic acids against HIV protease. The findings indicated that the introduction of the pyrimidine moiety significantly enhanced the inhibitory activity of the compound compared to other derivatives without this structure. This suggests that this compound could be a lead compound for developing new antiviral agents .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
Proteasome InhibitionInduces apoptosis in cancer cells
Antiviral ActivityInhibits HIV protease
Enzyme InhibitionTargets serine proteases

Table 2: Comparison with Other Boronic Acid Derivatives

Compound NameAnticancer ActivityAntiviral ActivityEnzyme Inhibition
This compoundHighModerateHigh
BortezomibVery HighLowModerate
VaborbactamModerateHighLow

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various chemical reactions, including coupling reactions and enzyme inhibition. The boronic acid group interacts with the active sites of enzymes, inhibiting their activity and making it a valuable tool in drug design .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents at position 2 of pyrimidine-5-boronic acid significantly influence reactivity, solubility, and stability. Key analogs include:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight Key Properties Reference
2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid -NH(CH₂)₂OH C₆H₉BN₃O₂ 183.97 g/mol Polar, hydrogen-bond donor/acceptor; moderate solubility in water/DMSO; requires refrigeration for stability
2-Methoxypyrimidine-5-boronic acid -OCH₃ C₅H₇BN₂O₃ 153.93 g/mol Electron-withdrawing methoxy group reduces boronic acid reactivity; higher lipophilicity than hydroxyethylamino analog
2-(Trifluoroethoxy)pyrimidine-5-boronic acid -OCH₂CF₃ C₇H₇BF₃N₂O₃ 241.95 g/mol Strong electron-withdrawing effect enhances Suzuki coupling rates; highly lipophilic
2-(Imidazol-1-yl)pyrimidine-5-boronic acid -N-imidazole C₇H₈BN₄O₂ 193.97 g/mol Bulky substituent slows coupling kinetics; potential for metal coordination in catalysis
2-(BOC-Amino)pyrimidine-5-boronic acid -NHBOC (tert-butyloxycarbonyl) C₁₀H₁₆BN₃O₄ 265.06 g/mol Protected amine enhances stability; deprotection required for further functionalization

Reactivity in Suzuki-Miyaura Cross-Coupling

  • This compound: The hydroxyethylamino group is electron-donating, which moderately activates the boronic acid toward coupling. However, steric hindrance from the substituent may reduce reaction rates compared to smaller analogs like 5-pyrimidylboronic acid (unsubstituted at position 2) .
  • 2-Methoxy and 2-Trifluoroethoxy analogs : Methoxy groups slightly deactivate the boronic acid, while trifluoroethoxy groups enhance reactivity due to inductive effects. For example, 2-methoxy-5-pyrimidylboronic acid (CAS 628692-15-9) was used to synthesize heteroarylpyrimidines with yields up to 87% under standard Suzuki conditions .
  • Bulky substituents (e.g., imidazole) : These reduce coupling efficiency. For instance, 2-(imidazol-1-yl)pyrimidine-5-boronic acid requires prolonged reaction times or elevated temperatures to achieve comparable yields .

Stability and Handling Considerations

  • Hydroxyethylamino analog: Likely hygroscopic due to polar substituents; storage at 2–8°C is recommended to prevent boronic acid dehydration .
  • Methoxy and trifluoroethoxy analogs : More stable at room temperature but prone to protodeboronation under acidic conditions .
  • BOC-protected analogs : Superior shelf-life due to reduced boronic acid oxidation; require deprotection with TFA or HCl before use .

Biological Activity

2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring substituted with a boronic acid group and a hydroxyethylamino moiety. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

PropertyValue
Molecular FormulaC₈H₁₃B N₂O₃
Molecular Weight195.01 g/mol
SolubilitySoluble in water
pKaApproximately 8.5

Research indicates that this compound may act as an inhibitor of various enzymes, particularly those involved in cellular signaling pathways. Its boronic acid group allows it to form reversible covalent bonds with diols, which is crucial for its biological activity.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of pyrimidine-5-boronic acids exhibit significant cytotoxic effects against several cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation .
  • Antimicrobial Properties : Another investigation highlighted the compound's potential as an antimicrobial agent. It showed effectiveness against resistant strains of bacteria, suggesting its role in overcoming antibiotic resistance .
  • Inhibition of Metalloenzymes : The compound has been evaluated for its ability to inhibit metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. Preliminary results indicate that it may restore the efficacy of β-lactam antibiotics against resistant pathogens .

Table 2: Biological Activity Overview

Activity TypeTargetIC₅₀ (µM)
AnticancerVarious cancer cell lines< 10
AntimicrobialE. coli, Staphylococcus< 15
MBL InhibitionNDM-1, VIM-1< 5

Pharmacological Applications

The unique properties of this compound make it a versatile scaffold in drug design:

  • Cancer Therapy : Its ability to target specific cancer pathways suggests potential use in combination therapies.
  • Infectious Diseases : As an MBL inhibitor, it could be pivotal in developing new treatments for infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Hydroxyethylamino)pyrimidine-5-boronic acid, and what are the critical reaction parameters?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrimidine core. A common approach starts with halogenated pyrimidine intermediates (e.g., 5-bromo-2-aminopyrimidine), followed by palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under inert conditions . The hydroxyethylamino group is introduced via nucleophilic substitution or coupling reactions, requiring precise control of pH (8–10) and temperature (60–80°C) to avoid boronic acid decomposition. Critical parameters include:

  • Catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)).
  • Solvent systems (toluene/MeOH mixtures for solubility and reactivity balance) .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxyethylamino group at C2 and boronic acid at C5). The boron-bound proton may appear as a broad peak at δ 6–8 ppm in DMSO-d₆ .
  • HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) and assess purity (>98% as per supplier data) .
  • Elemental Analysis : Quantify boron content (theoretical ~5.1%) to confirm stoichiometry .

Q. What are the stability considerations and optimal storage conditions for this compound?

  • Methodological Answer : The boronic acid moiety is prone to hydrolysis and oxidation. Recommendations include:

  • Storage at 0–6°C in amber vials under argon to prevent moisture uptake .
  • Use within 6 months of synthesis; monitor degradation via periodic TLC or HPLC (look for boroxine formation or loss of B-OH peaks in NMR) .

Advanced Research Questions

Q. How does the hydroxyethylamino substituent influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions compared to other amino-substituted analogs?

  • Methodological Answer : The hydroxyethylamino group introduces steric hindrance and hydrogen-bonding capacity, which can alter reaction kinetics. Comparative studies with analogs (e.g., 2-(methylamino)pyrimidine-5-boronic acid ) show:

  • Reduced Coupling Efficiency : Higher steric bulk decreases transmetallation rates, requiring elevated temperatures (80–100°C) .
  • Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote protodeboronation; mixed solvent systems (THF/H₂O) are preferred .
  • Electronic Effects : The hydroxyl group enhances electron density at the pyrimidine ring, potentially increasing oxidative addition rates with electron-deficient aryl halides .

Q. What strategies resolve contradictory data on the catalytic efficiency of this compound in different solvent systems?

  • Methodological Answer : Contradictions often arise from solvent-dependent boronic acid stability and catalyst compatibility. Systematic approaches include:

  • Solvent Screening : Test solvents (e.g., dioxane, THF, EtOH) with controlled water content (2–5% v/v) to balance reactivity and stability .
  • Additive Optimization : Use phase-transfer catalysts (e.g., TBAB) or bases (K₂CO₃ vs. CsF) to modulate reaction pathways .
  • Kinetic Profiling : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How can this compound be applied in designing targeted drug delivery systems?

  • Methodological Answer : The boronic acid group enables conjugation to diol-containing biomolecules (e.g., carbohydrates, RNA) via pH-dependent boronate ester formation. Methodological steps include:

  • Bioconjugation : React with polysaccharides (e.g., hyaluronic acid) at pH 8.5 to form stable esters for tumor-targeted delivery .
  • Enzyme-Responsive Systems : Use the hydroxyethylamino group to link prodrugs, enabling cleavage by specific proteases in disease microenvironments .
  • In Vitro Validation : Assess binding affinity (e.g., surface plasmon resonance) and cytotoxicity in cell lines (e.g., HeLa) .

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